Reinaldo Calderón Supelano,
Amaro Gomes Barreto Jr,
Argimiro Resende Secchi
PMID: 34111677
DOI:
10.1016/j.chroma.2021.462280
Abstract
The VariCol and ModiCon processes are two variants of the simulated moving bed (SMB) process, characterized by the modulation of the length of zones of the chromatographic column train and the feed concentration. These features give more flexibility than the conventional operation, leading to essential improvements in the separation and purification of mixtures. The optimal performance comparison of these two variants, the hybrid formed by their combination, and the conventional SMB process are scarce in the literature. This comparison helps discover new characteristics of each single and combined operation mode and creates guidelines to select the appropriate operation mode for possible real applications. In this work, the performance comparison of the ModiCon, VariCol, ModiCon+VariCol, and SMB processes is carried out in terms of maximal throughput for specific product purity values. Particular emphasis is placed on both the ModiCon and the hybrid ModiCon+VariCol processes characteristics. A strategy for combining and optimizing the ModiCon and the VariCol processes was determined. As a case study, the enantioseparation of guaifenesin was considered. In the ModiCon process, more than two modulation subintervals did not improve the performance in the separation. The optimal pattern, based on two subintervals, has zero feed concentration in the first subinterval and the maximal concentration in the second one. The best result for the hybrid operation (ModiCon+VariCol) was reached when the feed port moves simultaneously as the SMB process switching period. The optimal throughput of the ModiCon and the ModiCon+VariCol processes was almost doubled than that of the SMB process. These performances were based on larger zones I and II and not in zones II and III as occur with the SMB and VariCol process. The throughput in the hybrid operation increases more significantly than the ModiCon process when 5 columns were considered instead of 6. The hybrid operation could be more attractive for a system with a few numbers of columns.
Jessica L Siegal-Willott,
Kendra L Bauer,
Lee-Ann C Hayek,
Nicole M Luensman,
Tangara N Cross,
Jaime L Sajecki,
David L McRuer
PMID: 33517625
DOI:
10.1638/2018-0124
Abstract
Published anesthetic protocols for captive and free-ranging bears are limited to injectable inductions with maintenance via inhalants or additional injectable boluses. Though common in other species, intravenous (IV) continuous-rate infusions (CRI) using guaifenesin combinations have not been evaluated in ursids. This study evaluated the use of a CRI compared to an inhalant for maintenance anesthesia. Seven healthy American black bears (
) were anesthetized in a crossover design with two different anesthetic maintenance protocols. Bears were immobilized with ketamine (2.02 ± 0.14 mg/kg) and medetomidine (0.04 ± 0.003 mg/kg) for both protocols. The anesthetic maintenance control protocol consisted of isoflurane gas (ISO) started at 2% delivered by endotracheal tube; the experimental protocol consisted of guaifenesin, medetomidine, ketamine (GMK) IV CRI started at 50 mg/kg/hr guaifenesin, 0.01 mg/kg/hr medetomidine, and 1 mg/kg/hr ketamine. Induction and recovery parameters including time to first effect, recumbency, and hands on; duration of maintenance protocol; and time from reversals administered to head up, standing on all four feet, no ataxia, and to fully recovered were recorded and compared between protocols. Heart rate, respiratory rate, rectal temperature, blood pressure, end tidal carbon dioxide, and hemoglobin oxygen saturation were recorded at 5-min intervals and compared between protocols. Venous blood gases were obtained at the start, middle, and end of the maintenance anesthesia and compared between protocols. All bears exhibited hypertension with mild respiratory acidosis throughout procedures. Measured physiologic parameters did not differ significantly between the isoflurane and the GMK CRI maintenance protocols, with the exception of higher endpoint (ISO) pCO2 measurements. No adverse events were recorded with either protocol, and adequate depth of anesthesia was maintained with both protocols. GMK CRI provides a safe, effective, and more portable alternative to inhalant anesthetics for maintenance anesthesia in bears in captivity or in the field.
Nahid Shahabadi,
Reza Farhadi
PMID: 33463400
DOI:
10.1080/15257770.2021.1872793
Abstract
The interaction mechanism of guaifenesin drug; (
)-3-(2-methoxyphenoxy)propane-1,2-diol; and calf thymus DNA was characterized by multiple spectroscopic and molecular docking approaches. The changes in drug electronic absorption with increasing DNA concentration and also the observed significant quenching of guaifenesin emission in the presence of DNA proved the complex formation between guaifenesin and DNA during the interactions. Both the binding constant and thermodynamic parameters for the interaction have been calculated in 283, 298, and 310 K at pH 7.4. The results
= 17.87 kJ/mol and
= 143.31 J/mol.K confirmed the role of hydrophobic force in the guaifenesin-DNA interaction. Circular dichroism study showed that guaifenesin causes decrease in the negative band of CT-DNA and at the same time the positive band increases which indicated the transition of DNA conformation from B to A. KI quenching experiment specifies that guaifenesin binds to DNA via nonintercalative mode. The competitive studies based on known Hoechst 33258 and methylene blue probes proved the groove binding mode in guaifenesin-DNA adduct. Further, full agreement of molecular docking simulation with the experimental results of binding constant and interaction mode, support high accuracy of the results.
Ibrahim A Naguib,
Shimaa A Farag,
Hala E Zaazaa,
Eglal A Abdelaleem
PMID: 33434919
DOI:
10.1093/chromsci/bmaa128
Abstract
A simple and reliable HPLC method is developed for isocratic separation of a ternary mixture of Salbutamol Sulfate (SAL), Guaifenesin (GUI) and its impurity Guaiacol (GUA) either in pure powder or in pharmaceutical formulation. Chromatographic separation was applied on a Hypersil GOLD CN column with a mobile phase consisting of 0.05 M KH2PO4 (containing 0.1% triethylamine, pH adjusted to 3.7 by phosphoric acid): methanol (60: 40 by volume) using 0.6 mL min-1 flow rate and detection of peaks at 275 nm at 25°C with run time around 6 min. The calibration plots were linear over the concentration ranges of 0.5-20, 0.5-30 and 0.1-10 μg mL-1 for SAL, GUI and GUA, respectively. ICH guidelines were used for the validation of presented method. The obtained results were compared with the results obtained from the reported HPLC method and no significant difference was found regarding accuracy and precision.
Vanesa G Pozzi-Lorenzo,
Frances Y Delgado-Martínez,
Maralis Butler-Sánchez,
Kyle Melin,
Darlene I Santiago-Quiñones
PMID: 32663916
DOI:
Abstract
Compounded oral solutions for respiratory illnesses such as the common cold and cough are commonly prepared and dispensed by licensed pharmacists in the United States and Puerto Rico (PR). Standard protocols for their preparation and quality assessment and for patient counseling are available for most of the prescribed compounded solutions. However, in PR there is a common prescription approach colloquially referred to as "mezclitas": mixtures of antitussives, expectorants, decongestants, and other active ingredients available in commercial solutions for which there are no science-driven compounding guidelines for local pharmacists.
This study evaluated the physicochemical stability of a commonly dispensed compounded preparation (containing guaifenesin, dextromethorphan, and dexamethasone) that is used for the treatment of respiratory illnesses in PR. The stability indicators tested included clarity, odor, pH, and viscosity. Changes in stability indicators were evaluated for different storage conditions (ambient temperature and refrigerated) over a period of 6 months.
The samples exhibited small changes in color, odor, and viscosity. Although the observed changes were small, they may be indicative of chemical and/or physical transformations that occurred over time. A survey of local pharmacists also evidenced the absence of standardized protocols for the preparation and dispensation of the mezclitas in PR.
In spite of the absence of protocols for compounding oral solutions for respiratory illnesses, our study suggests that the stability of such solutions is not heavily compromised. However further chemical and physical testing is needed and the findings of such testing used to develop standardized protocols for the compounding of oral solutions for respiratory illnesses.
Zhaoyang Ju,
Weihua Xiao,
Xiaoqian Yao,
Xin Tan,
Blake A Simmons,
Kenneth L Sale,
Ning Sun
PMID: 31950118
DOI:
10.1039/c9cp05339e
Abstract
Keggin-type polyoxometalate derived ionic liquids (POM-ILs) have recently been presented as effective solvent systems for biomass delignification. To investigate the mechanism of lignin dissolution in POM-ILs, the system involving POM-IL ([C4C1Im]
[PW
O
]) and guaiacyl glycerol-β-guaiacyl ether (GGE), which contains a β-O-4 bond (the most dominant bond moiety in lignin), was studied using quantum mechanical calculations and molecular dynamics simulations. These studies show that more stable POM-IL structures are formed when [C4C1Im]
is anchored in the connecting four terminal oxygen region of the [PW
O
]
surface. The cations in POM-ILs appear to stabilize the geometry by offering strong and positively charged sites, and the POM anion is a good H-bond acceptor. Calculations of POM-IL interacting with GGE show the POM anion interacts strongly with GGE through many H-bonds and π-π interactions which are the main interactions between the POM-IL anion and GGE and are strong enough to force GGE into highly bent conformations. These simulations provide fundamental models of the dissolution mechanism of lignin by POM-IL, which is promoted by strong interactions of the POM-IL anion with lignin.
Elnaz Iranmanesh,
Moslem Jahani,
Azizollah Nezhadali,
Maliheh Mojarrab
PMID: 31900971
DOI:
10.1002/jssc.201900940
Abstract
This paper describes the synthesis of a molecularly imprinted polymer by chemical oxidation of pyrrole as the functional monomer, and at the presence of guaifenesin as the template. The prepared polymer was used as adsorbent in molecularly imprinted solid-phase extraction followed by spectrophotometric determination. Different parameters in the solid-phase extraction including sample pH, adsorbent weight, washing solution, and elution solvent were studied to determine optimum conditions for isolation and enrichment of guaifenesin. The results showed guaifenesin was quantitatively adsorbed on the molecularly imprinted polymer at pH 6.0 and completely eluted with an ethanol-water solution (50% v/v). An enrichment factor of four with satisfactory recoveries (87.0-95.0%) was obtained. The solid-phase extraction columns could be used for up to six consecutive elution-loading cycles without significant decreases in the analyte recoveries. The method had a dynamic range of 3.0 × 10
-1.5 × 10
mol/L with a limit of detection and limit of quantification of 1.4×10
and 4.5×10
mol/L, respectively. The proposed procedure was used for the extraction and determination of guaifenesin in different pharmaceutical formulations, with satisfying results being achieved.
Shayan Forouzandehdel,
Sherwin Forouzandehdel,
Mina Rezghi Rami
PMID: 31841826
DOI:
10.1016/j.carres.2019.107889
Abstract
The magnetic composite hydrogel was fabricated by the graft copolymerization of itaconic acid (IA) onto starch and Alginic acid in the presence graphene sheets (Gr) and Fe
O
nanoparticles (Fe
O
@Gr-IA/St-Alg) for Guaifenesin (GFN) delivery and wound healing. The Fe
O
@Gr-IA/St-Alg biomaterial is a hydrogel network endowed the material with magnetic property. In addition, GFN not only achieved effectively bound to the magnetic hydrogel, but also released in a controlled manner. The using external magnetic field has significantly positive influence on the drug release rate. To close, these hydrogel drug carriers offer a favorable platform for magnetically targeted drug delivery as well as a dress for wound healing.
Xiamin Chen,
Linyu Zhu,
Cunhao Cui,
Yanan Zhu,
Zhongyue Zhou,
Fei Qi
PMID: 31846300
DOI:
10.1021/acs.analchem.9b05200
Abstract
Knowledge on the initial and intermediate pyrolysis products of biomass is essential for the mechanistic investigation of biomass pyrolysis and further optimization of upgrading processes. The conventional method can only detect the final products, which do not resemble the initial or intermediate pyrolysis products. Here, we introduce a direct orifice sampling combined with atmospheric pressure photoionization mass spectrometry (APPI-MS) for in situ online analysis of the evolved volatile initial products from the pyrolysis of biomass. Pyrolysis experiments of both dimeric model compound (guaiacylglycerol-β-guaiacyl ether, GGGE) and poplar wood were carried out to validate the generality of the method. Generally, secondary reactions can be reduced by shortening the distance between the sample and sampling orifice. Large molecular-weight initial products up to trimers were detected during the pyrolysis of poplar wood, and no initial products larger than trimers were detected. It is inferred that in situ APPI immediately after sample extraction ensures efficient and effective product detection. Furthermore, the present work offers a promising feasible method for online tracing of reaction intermediates not only in pyrolysis but also in various reactive processes (e.g., catalytic reaction, oxidation) under operando conditions.
Eman I El-Kimary,
Essam F Khamis,
Saeid F Belal,
Mona M Abdel Moneim
PMID: 31504290
DOI:
10.1093/chromsci/bmz057
Abstract
Two simple validated and highly selective methods for analysis of paracetamol, codeine, guaifenesin and pseudoephedrine or phenylephrine quaternary mixtures were developed. The first method is a high performance liquid chromatography with diode array detection method where separation was successful using Agilent C18 (150 × 4.6 mm) column, gradient elution of phosphate buffer pH 3, methanol and acetonitrile and diode-array detection at 210 nm. The second method is a HPTLC method followed by densitometric measurement of the spots at 257 nm. Separation was carried out on Merck HPTLC aluminum sheets of silica gel using methylene chloride: methanol: glacial acetic acid: ammonia (17.8: 1.68: 0.4: 0.12, v/v) mobile phase. The methods were applied successfully for analysis of both quaternary mixtures in laboratory-prepared tablets and also validated in regards to linearity, precision, accuracy, sensitivity and stability.